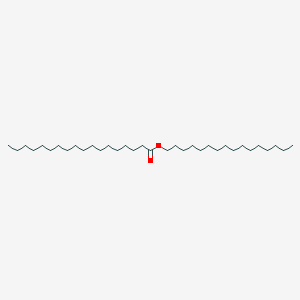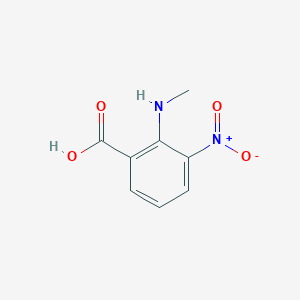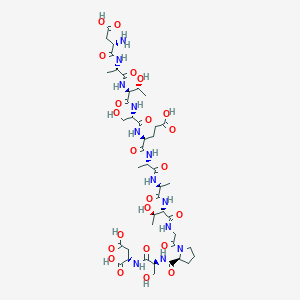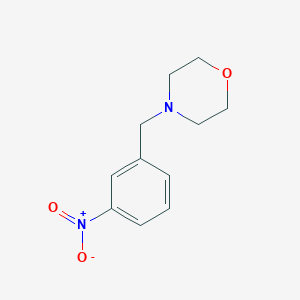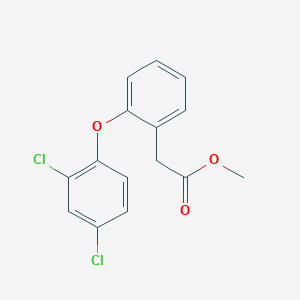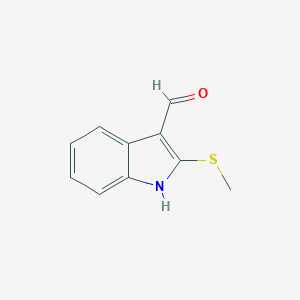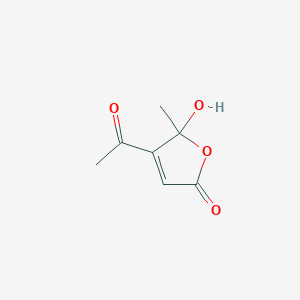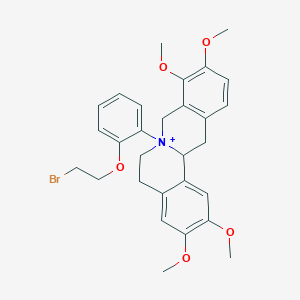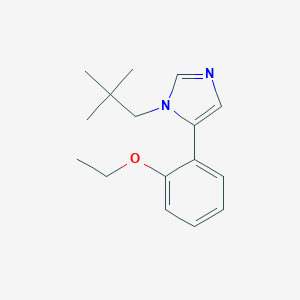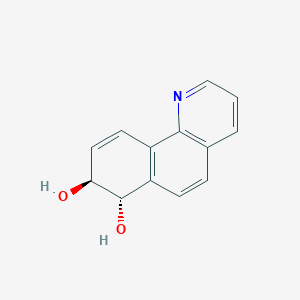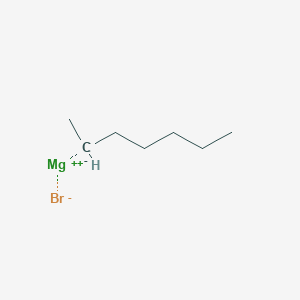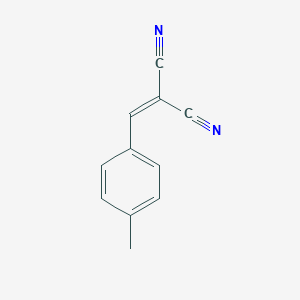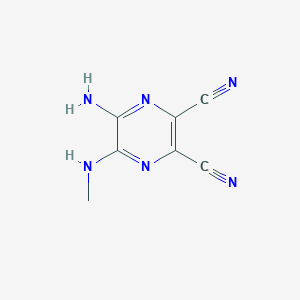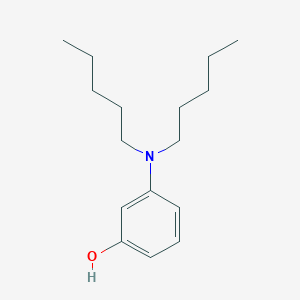
3-(Dipentylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dipentylamino)phenol, also known as DPA, is a chemical compound that has gained significant attention in scientific research. It is a tertiary amine that has a phenolic hydroxyl group, making it a useful compound in various applications. DPA has been studied for its potential in various fields, including medicine, material science, and environmental science. In
Mechanism Of Action
The mechanism of action of 3-(Dipentylamino)phenol is not fully understood, but it is believed to act through various pathways. One of the proposed mechanisms is through the inhibition of the NF-κB pathway, which is a key regulator of inflammation. 3-(Dipentylamino)phenol has also been shown to scavenge free radicals, which can cause oxidative damage to cells.
Biochemical And Physiological Effects
3-(Dipentylamino)phenol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(Dipentylamino)phenol can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that 3-(Dipentylamino)phenol can improve cognitive function and reduce oxidative stress in animal models.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-(Dipentylamino)phenol in lab experiments is its stability and ease of synthesis. 3-(Dipentylamino)phenol is also relatively non-toxic, making it a safe compound to work with. However, one of the limitations of using 3-(Dipentylamino)phenol is its limited solubility in water, which can make it challenging to work with in aqueous solutions.
Future Directions
There are several future directions for the study of 3-(Dipentylamino)phenol. One potential direction is to further explore its potential as a therapeutic agent for the treatment of various diseases. Another direction is to study its potential in material science, including its use in the development of sensors and other electronic devices. Additionally, further research is needed to fully understand the mechanism of action of 3-(Dipentylamino)phenol and its potential interactions with other compounds.
Conclusion
In conclusion, 3-(Dipentylamino)phenol is a chemical compound that has gained significant attention in scientific research. Its potential applications in medicine, material science, and environmental science make it a valuable compound to study. The synthesis method for 3-(Dipentylamino)phenol has been optimized to produce high yields of high purity 3-(Dipentylamino)phenol. 3-(Dipentylamino)phenol has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the potential of 3-(Dipentylamino)phenol and its mechanism of action.
Synthesis Methods
The synthesis of 3-(Dipentylamino)phenol involves the reaction of 3-nitrophenol with pentylamine in the presence of a reducing agent. The reduction of the nitro group to an amino group leads to the formation of 3-(Dipentylamino)phenol. This synthesis method has been optimized to produce high yields of 3-(Dipentylamino)phenol with high purity.
Scientific Research Applications
3-(Dipentylamino)phenol has been extensively studied for its potential in various scientific research applications. One of the most promising applications is in the field of medicine. 3-(Dipentylamino)phenol has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.
properties
CAS RN |
115167-15-2 |
|---|---|
Product Name |
3-(Dipentylamino)phenol |
Molecular Formula |
C16H27NO |
Molecular Weight |
249.39 g/mol |
IUPAC Name |
3-(dipentylamino)phenol |
InChI |
InChI=1S/C16H27NO/c1-3-5-7-12-17(13-8-6-4-2)15-10-9-11-16(18)14-15/h9-11,14,18H,3-8,12-13H2,1-2H3 |
InChI Key |
GJIVOAVXGUVGJV-UHFFFAOYSA-N |
SMILES |
CCCCCN(CCCCC)C1=CC(=CC=C1)O |
Canonical SMILES |
CCCCCN(CCCCC)C1=CC(=CC=C1)O |
synonyms |
3-(Dipentylamino)phenol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



